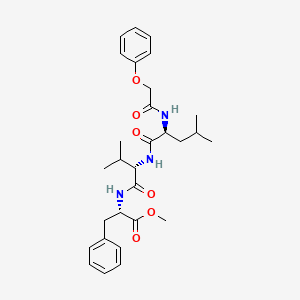
Phenyloxyacetyl-leucyl-valyl-phenylalanine methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyloxyacetyl-leucyl-valyl-phenylalanine methyl ester is a synthetic compound known for its unique structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phenyloxyacetyl-leucyl-valyl-phenylalanine methyl ester typically involves the coupling of phenyloxyacetyl chloride with a peptide sequence containing leucine, valine, and phenylalanine, followed by esterification with methanol. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). These methods allow for the efficient and scalable production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Phenyloxyacetyl-leucyl-valyl-phenylalanine methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium cyanide
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Sodium methoxide, potassium cyanide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Phenyloxyacetyl-leucyl-valyl-phenylalanine methyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular signaling pathways and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent or a component of peptide-based drugs.
Industry: Utilized in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of phenyloxyacetyl-leucyl-valyl-phenylalanine methyl ester involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Phenyloxyacetyl-leucyl-valyl-phenylalanine methyl ester can be compared with other similar compounds, such as:
- Phenyloxyacetyl-leucyl-valyl-phenylalanine ethyl ester
- Phenyloxyacetyl-leucyl-valyl-phenylalanine isopropyl ester
- Phenyloxyacetyl-leucyl-valyl-phenylalanine butyl ester
These compounds share similar structures but differ in their ester groups, which can influence their chemical properties and reactivity. This compound is unique due to its specific ester group, which may confer distinct advantages in certain applications .
Eigenschaften
CAS-Nummer |
90829-95-1 |
|---|---|
Molekularformel |
C29H39N3O6 |
Molekulargewicht |
525.6 g/mol |
IUPAC-Name |
methyl (2S)-2-[[(2S)-3-methyl-2-[[(2S)-4-methyl-2-[(2-phenoxyacetyl)amino]pentanoyl]amino]butanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C29H39N3O6/c1-19(2)16-23(30-25(33)18-38-22-14-10-7-11-15-22)27(34)32-26(20(3)4)28(35)31-24(29(36)37-5)17-21-12-8-6-9-13-21/h6-15,19-20,23-24,26H,16-18H2,1-5H3,(H,30,33)(H,31,35)(H,32,34)/t23-,24-,26-/m0/s1 |
InChI-Schlüssel |
YBYLTYACMBPKLH-GNKBHMEESA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)NC(=O)COC2=CC=CC=C2 |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)COC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,5,8-Tetrakis[2-(diethylamino)ethoxy]anthracene-9,10-dione;tetrahydrochloride](/img/structure/B13796511.png)
![2,5-Dimethoxy-4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenediazonium chloride monohydrochloride](/img/structure/B13796514.png)
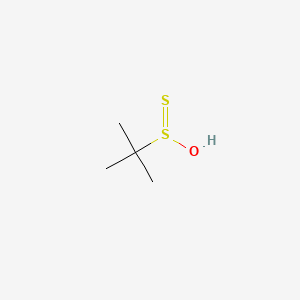
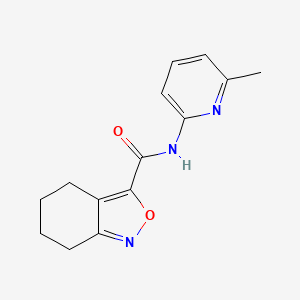
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N,N-bis(isopropyl)-](/img/structure/B13796525.png)
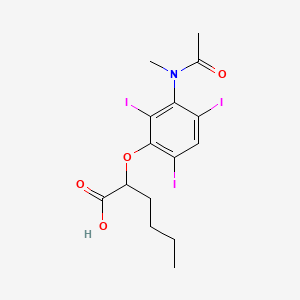
![Propanamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]-](/img/structure/B13796543.png)
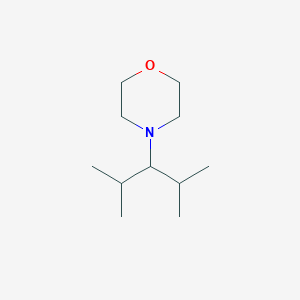
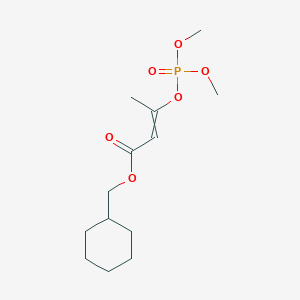
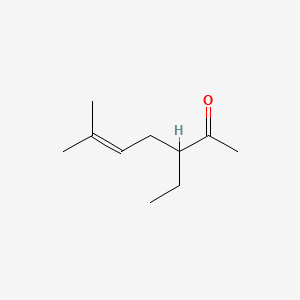
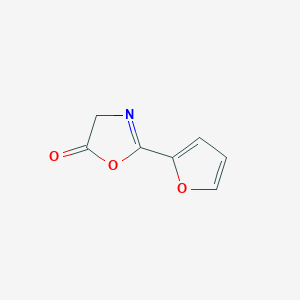
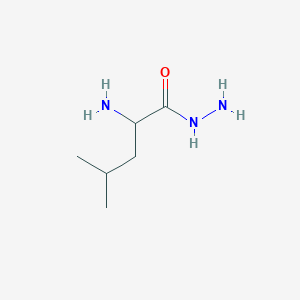
![1H-Pyrrolo[1,2-a]benzimidazole,2,3-dihydro-,4-oxide(8CI,9CI)](/img/structure/B13796592.png)

